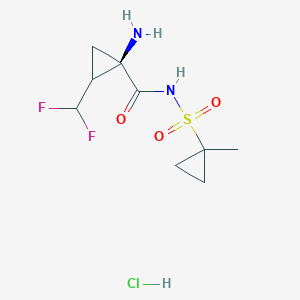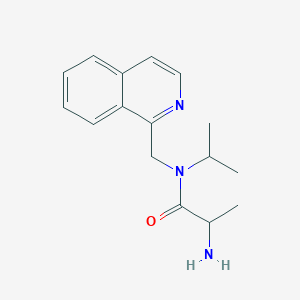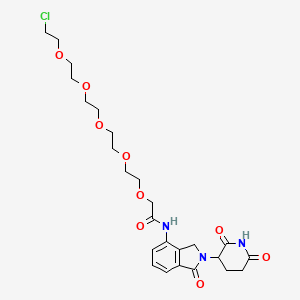
tert-Butyl 3-(2-(3-(5-bromopyrazin-2-ylamino)-1H-pyrazol-5-yl)-3-methoxyphenoxy)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate is a complex organic compound that features a combination of pyrazine, pyrazole, and carbamate functional groups
Métodos De Preparación
The synthesis of tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination of pyrazine:
Coupling reactions: The pyrazole and bromopyrazine intermediates can be coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Carbamate formation: The final step involves the reaction of the coupled intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
Análisis De Reacciones Químicas
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole and pyrazine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic, optical, or mechanical properties.
Chemical Biology: It can serve as a probe or tool compound in chemical biology research to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromopyrazine and pyrazole moieties can facilitate binding to specific sites on the target proteins, leading to the desired biological effect.
Comparación Con Compuestos Similares
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate: This compound features a piperidine ring instead of the pyrazole ring, which may result in different biological activities and properties.
tert-butyl (5-bromopyrazin-2-yl)carbamate: This simpler compound lacks the pyrazole and methoxyphenoxy groups, making it less complex and potentially less versatile.
tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate: This compound contains a pyrrolidine ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H27BrN6O4 |
|---|---|
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[2-[3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C22H27BrN6O4/c1-22(2,3)33-21(30)24-9-6-10-32-16-8-5-7-15(31-4)20(16)14-11-18(29-28-14)27-19-13-25-17(23)12-26-19/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,24,30)(H2,26,27,28,29) |
Clave InChI |
GQBXLLGCIZYKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1C2=CC(=NN2)NC3=CN=C(C=N3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)



![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)

![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)




